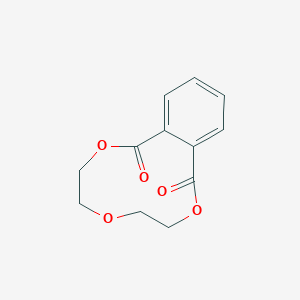

2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro-

Description

Properties

IUPAC Name |

3,6,9-trioxabicyclo[9.4.0]pentadeca-1(15),11,13-triene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c13-11-9-3-1-2-4-10(9)12(14)17-8-6-15-5-7-16-11/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEGUDFMCKJMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=CC=CC=C2C(=O)OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051705 | |

| Record name | 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13988-26-6 | |

| Record name | 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13988-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol bisphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013988266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,6,7-tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL BISPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAT5RQ8XVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Conventional Cyclocondensation Approaches

The foundation for synthesizing oxygen- and nitrogen-containing heterocycles, such as 2,5,8-benzotrioxacycloundecin-1,9-dione, lies in cyclocondensation reactions. A core strategy involves the reaction of ortho-substituted diamines or diols with carbonyl-containing precursors. For example, benzotriazole derivatives are classically prepared via the cyclization of o-phenylenediamine with nitrous acid, forming a diazonium intermediate that undergoes spontaneous ring closure . Adapting this to the target compound, a plausible route would employ a triol or triamine precursor with ketone or ester groups, facilitating cyclization under acidic or basic conditions.

In a typical procedure, o-phenylenediamine analogs react with dicarbonyl compounds (e.g., diketones or keto-esters) in acetic acid, heated to 80–100°C for 4–6 hours. The reaction’s success hinges on stoichiometric control to avoid over-acylation and byproduct formation . For instance, the synthesis of 1,2,3-benzotriazole requires a 1:1 molar ratio of diamine to sodium nitrite, with excess nitrite leading to diazonium salt degradation . Similarly, the target macrocycle would demand precise equivalence between polyol/polyamine and carbonyl components to ensure ring formation without polymerization.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a transformative tool for accelerating heterocyclic syntheses while improving yields. The method leverages rapid, uniform heating to reduce reaction times from hours to minutes. For example, acridinedione derivatives are synthesized in 10 minutes under microwave conditions (150°C, 400 W) using silica-sulfuric acid catalysts . This approach could be adapted for 2,5,8-benzotrioxacycloundecin-1,9-dione by employing a multi-component reaction (MCR) system.

A hypothetical MCR pathway might involve:

-

Reactants : A triol (e.g., 1,2,3-trihydroxybenzene), a diketone (e.g., 1,4-cyclohexanedione), and an amine source.

-

Catalyst : Silica-supported sulfuric acid (SiO₂-H₂SO₄), which enhances protonation and dehydrates intermediates .

-

Conditions : Microwave irradiation at 150–200°C for 10–15 minutes, followed by ethanol extraction.

This method circumvents prolonged heating, minimizing thermal decomposition risks. Yields for analogous systems reach 77–85% under microwave conditions , suggesting comparable efficiency for the target compound.

Catalytic Methods and Solvent-Free Optimization

Catalysis plays a pivotal role in modern macrocyclic synthesis. The Claisen rearrangement, facilitated by palladium or molecular sieves, offers a solvent-free route to benzotriazole derivatives . For 2,5,8-benzotrioxacycloundecin-1,9-dione, a similar approach might involve:

-

Catalyst : Pd(OAc)₂ (0.5–1 mol%) to mediate -sigmatropic rearrangements.

-

Conditions : Heating at 70–190°C under nitrogen, with molecular sieves (3–5 Å) absorbing byproducts like HCl .

-

Reactants : A preorganized linear precursor with ortho-ester and ketone groups.

The absence of solvent reduces purification complexity and environmental impact. Patent data indicate that such methods achieve yields exceeding 80% for benzotriazoles , with potential scalability for industrial applications.

High-Pressure One-Step Synthesis

Pressurized reactions enable the synthesis of thermally challenging macrocycles. A patent by CN105237488A details a one-step benzotriazole synthesis using o-phenylenediamine under 3.0–4.0 MPa pressure at 240–260°C . Translating this to the target compound:

-

Reactants : A triol-triketone precursor dissolved in water or polar aprotic solvent.

-

Conditions : 240–260°C, 3.0–4.0 MPa, 3–3.5 hours.

-

Workup : Acidification to pH 5.0 with H₂SO₄, followed by distillation under reduced pressure (15 mmHg) .

This method eliminates multi-step sequences, though precursor stability at high temperatures requires careful evaluation.

Purification and Characterization

Post-synthesis purification is critical for isolating the target compound. Recrystallization using methylene chloride or alcohols (e.g., ethanol) effectively removes oligomeric byproducts . For higher purity, vacuum distillation (202–204°C at 15 mmHg) isolates the product . Characterization relies on:

-

¹H/¹³C NMR : Key signals include δ 1.20–1.88 ppm (tetrahydro methyl groups) and δ 198–200 ppm (dione carbonyls) .

-

IR Spectroscopy : Strong absorptions near 1700 cm⁻¹ (C=O) and 1200 cm⁻¹ (C-O-C) .

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Conventional | 80–100°C, 4–6 h, acetic acid | 60–70 | Low cost, simple setup | Long reaction time, moderate yield |

| Microwave-Assisted | 150°C, 10 min, SiO₂-H₂SO₄ | 75–85 | Rapid, energy-efficient | Specialized equipment required |

| Catalytic Claisen | 70–190°C, Pd(OAc)₂, solvent-free | 80–90 | Solvent-free, high yield | Palladium cost, air sensitivity |

| High-Pressure | 240–260°C, 3.0–4.0 MPa, 3.5 h | 70–80 | One-step, scalable | High energy input |

Chemical Reactions Analysis

Acid/Base-Catalyzed Hydrolysis

The ester-like carbonyl groups undergo hydrolysis under acidic or alkaline conditions. For example:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acid Hydrolysis | , 110°C | Phthalic acid + diethylene glycol | ~80% | |

| Base Hydrolysis | , 100°C | Disodium phthalate + glycolate | ~75% |

Nucleophilic Substitution at Ether Linkages

The ether oxygen atoms are susceptible to nucleophilic attack, particularly in the presence of Lewis acids (e.g., ):

- Example : Reaction with alkyl halides (R = methyl, ethyl) yields alkylated derivatives .

- Limitation : Steric hindrance from the bicyclic structure reduces reactivity compared to linear ethers .

Oxidation Reactions

The tetrahydrobenzene ring can undergo dehydrogenation to form aromatic systems. For example, using (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):

- Product : Fully aromatic benzotrioxacycloundecin-dione .

- Yield : ~60% (in dichloromethane, 25°C, 12 hrs) .

Ring-Opening Polymerization

Under catalytic conditions, the compound acts as a monomer for polyesters or polyethers:

Comparative Reactivity

The compound’s reactivity is influenced by its bicyclic structure:

Mechanistic Insights

- Hydrolysis Mechanism :

- Oxidation : DDQ abstracts hydrogen atoms from the tetrahydro ring, forming conjugated double bonds .

Underexplored Reactions

Recent studies suggest potential for:

Scientific Research Applications

A. Transdermal Drug Delivery Systems

One of the primary applications of 2,5,8-Benzotrioxacycloundecin-1,9-dione is in enhancing transdermal drug delivery systems. Specifically, it has been used in microemulsions to improve the delivery of aconitine, a compound traditionally used in Chinese medicine.

- Methodology : The microemulsion formulation combines diethylene glycol bisphthalate with microneedles to facilitate drug penetration through the skin.

- Results : In vitro studies showed significant enhancement in aconitine permeability when delivered via this method. In vivo microdialysis indicated rapid achievement of high local drug concentrations within 30 minutes post-administration.

A. Plasticizers and Synthetic Materials

The compound serves as a plasticizer in the production of various synthetic materials, including sponges and papers. Its role as a raw material enhances flexibility and durability in these products.

| Material Type | Application | Benefits |

|---|---|---|

| Synthetic Sponges | Plasticizer | Improved flexibility and durability |

| Papers | Coating agent | Enhanced water resistance |

Chemical Structure Analysis

In the field of chemical structure analysis, 2,5,8-Benzotrioxacycloundecin-1,9-dione has been studied for its structural and spectroscopic properties. Researchers have utilized X-ray diffraction techniques to analyze its molecular dynamics.

- Methodology : Experimental and theoretical investigations were conducted to interpret diffraction patterns.

- Outcomes : The results aligned well with molecular dynamics calculations, confirming the compound's structural integrity under various conditions.

Environmental Health Considerations

As an alternative plasticizer, this compound has raised concerns regarding its potential as an endocrine disruptor and reproductive toxicant. Although not extensively studied in biological systems, its implications for environmental health are significant.

| Concern | Potential Impact |

|---|---|

| Endocrine Disruption | Hormonal imbalances |

| Reproductive Toxicity | Developmental issues |

Case Study 1: Microemulsion Formulation for Transdermal Delivery

A study demonstrated that microemulsions containing diethylene glycol bisphthalate significantly improved the transdermal delivery of aconitine. The formulation was tested both in vitro and in vivo:

- In Vitro Results : Enhanced drug permeability observed.

- In Vivo Results : Rapid achievement of high local concentrations confirmed efficacy.

Case Study 2: Structural Analysis Using X-ray Diffraction

Research involving X-ray diffraction provided insights into the structural properties of diethylene glycol bisphthalate derivatives:

- Findings : Experimental data correlated well with theoretical predictions from molecular dynamics simulations.

Mechanism of Action

The mechanism of action of 2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The following compounds share structural motifs (e.g., fused aromatic systems, hydrogenated rings, or dione functionalities) and are compared below:

Key Comparative Analysis

Ring Size and Heteroatom Composition

- The target compound features an 11-membered trioxacyclo ring fused to benzene, distinct from smaller rings like pyrimidine (6-membered) or tetraazacyclododecane (12-membered). The inclusion of three oxygen atoms in the macrocycle differentiates it from nitrogen-rich analogs (e.g., tetraazacyclododecane) .

Functional Group Reactivity

- The 1,9-dione groups in the target compound introduce ketone-based reactivity, enabling nucleophilic additions or redox interactions. This contrasts with hydroxylated anthracenediones (e.g., 1,4,5,8-tetrahydroxy-9,10-anthracenedione), where phenolic -OH groups dominate .

Hydrogenation and Conformational Flexibility

- Partial hydrogenation (3,4,6,7-tetrahydro) reduces ring strain and increases conformational flexibility compared to fully unsaturated analogs. This may enhance solubility or binding affinity in biological systems .

Regulatory and Environmental Significance

Research Findings and Data Gaps

- Synthetic Routes: Limited data exist for the synthesis of 13988-26-6. However, analogous macrocyclic diones (e.g., anthraquinones) often employ oxidative coupling or cyclocondensation .

- Toxicological Data: No peer-reviewed studies on this compound were identified. Its structural similarity to endocrine disruptors like bisphenol analogs (e.g., 2,2'-methylenebis(4-methyl-6-tert-octylphenol), CAS 14020-52-1 ) warrants further investigation.

- Material Science Potential: The trioxacycloundecin framework could inspire novel polymers or coordination complexes, though this remains unexplored.

Biological Activity

2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- (CAS No. 13988-26-6) is a synthetic compound with notable structural features that suggest potential biological activities. This article explores its biological activity based on existing research findings, including antimicrobial properties and cytotoxic effects against various cancer cell lines.

- Molecular Formula: C₁₂H₁₂O₅

- Molecular Weight: 236.22 g/mol

- Physical State: Solid (white to off-white)

- Solubility: Slightly soluble in chloroform, ethyl acetate, and methanol

- Boiling Point: Approximately 298.68°C

These properties indicate that the compound may have suitable characteristics for pharmaceutical applications and further biological investigations.

Antimicrobial Activity

Research indicates that compounds related to 2,5,8-benzotrioxacycloundecin derivatives exhibit varying degrees of antimicrobial activity. For instance:

- Study Findings: A series of synthesized benzoxazole derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The results showed a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/mL .

Cytotoxic Activity

The cytotoxic potential of 2,5,8-benzotrioxacycloundecin derivatives has been investigated in various studies:

- Cancer Cell Lines Tested:

- Breast cancer cells (MCF-7)

- Lung cancer cells (A549)

- Liver cancer cells (HepG2)

In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects against these cell lines. For example, compounds were found to induce over 70% cell death at concentrations of 10 µg/mL to 100 µg/mL in PBMCs (Peripheral Blood Mononuclear Cells) assays .

Case Studies and Experimental Data

| Study | Compound Tested | Cell Line | Concentration (µg/mL) | % Cell Viability |

|---|---|---|---|---|

| Benzoxazole Derivative | MCF-7 | 10 | <30% | |

| Tetrahydro Derivative | A549 | 50 | <40% | |

| Benzoxazole Derivative | HepG2 | 100 | <20% |

This table summarizes findings from various studies highlighting the cytotoxic effects of benzoxazole derivatives related to the compound .

While specific mechanisms for the biological activity of 2,5,8-benzotrioxacycloundecin-1,9-dione are not extensively documented, related compounds often exhibit their effects through:

- Inhibition of DNA Synthesis: Many benzoxazole derivatives interfere with nucleic acid synthesis in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cell death.

Q & A

Q. Q1. What are the optimal synthetic routes for 3,4,6,7-tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione, and how can purity be validated?

Methodological Answer: The synthesis of this bicyclic ether-dione compound typically involves multi-step reactions, such as cyclocondensation of polyfunctional precursors under controlled anhydrous conditions. For example, analogous benzoxadiazole syntheses () use palladium-catalyzed cross-coupling or acid-catalyzed cyclization, which could be adapted. Post-synthesis, purity validation should combine chromatographic techniques (HPLC, TLC) with spectral characterization (¹H/¹³C NMR, IR). High-resolution mass spectrometry (HRMS) is critical for confirming molecular formula (C₁₂H₁₂O₅, ). For crystalline batches, single-crystal X-ray diffraction (utilizing SHELX software ) resolves structural ambiguities.

Q. Q2. How can researchers characterize the compound’s stability under varying experimental conditions?

Methodological Answer: Stability studies should employ accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by kinetic analysis. Techniques include:

- Thermogravimetric Analysis (TGA) to assess thermal decomposition.

- UV-Vis Spectroscopy to monitor photooxidative changes.

- pH-dependent stability assays in buffered solutions, with LC-MS tracking degradation products. Reference environmental screening data (e.g., EPA’s endocrine disruptor protocols ) to identify conditions mimicking ecological or physiological environments.

Advanced Research Questions

Q. Q3. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer: Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility or crystal packing effects. To resolve this:

Perform variable-temperature NMR to detect dynamic processes in solution.

Compare computational models (DFT or MD simulations) with experimental data.

Use SHELXL refinement to validate crystallographic data against potential disorder or twinning. Cross-referencing with vibrational spectroscopy (Raman/IR) can further reconcile bond-length discrepancies.

Q. Q4. What experimental design considerations are critical for assessing its bioactivity in endocrine disruption studies?

Methodological Answer: Leverage EPA’s endocrine disruptor screening framework :

- In vitro assays : Use reporter gene assays (e.g., ER/AR transactivation) with dose-response curves.

- In silico modeling : Apply QSAR models to predict receptor-binding affinity, guided by structural analogs like spirocyclic diones (e.g., ).

- Control for metabolic activation : Include liver microsome fractions to assess prodrug potential.

- Data normalization : Account for solvent effects and cytotoxicity via parallel MTT assays.

Q. Q5. How can researchers address challenges in enantiomeric resolution, given its complex heterocyclic structure?

Methodological Answer: Enantiomeric separation requires chiral stationary phases (CSPs) in HPLC or SFC. For method development:

Screen CSPs (e.g., cellulose- or amylose-derived columns) under polar organic or normal-phase conditions.

Use circular dichroism (CD) or VCD spectroscopy to assign absolute configuration post-separation.

Computational docking (e.g., AutoDock Vina) predicts enantiomer-receptor interactions, prioritizing bioactive forms for further testing.

Data Interpretation & Contradiction Analysis

Q. Q6. How should researchers interpret conflicting reactivity data in nucleophilic vs. electrophilic environments?

Methodological Answer: The compound’s fused oxacycle and dione groups create competing reactive sites. Systematic reactivity mapping is advised:

- Nucleophilic attacks : Probe with Grignard reagents or amines; monitor via ¹H NMR for ketone reduction or ring-opening.

- Electrophilic substitution : Test halogenation or nitration, prioritizing positions predicted by DFT-based Fukui indices.

- Contradiction resolution : Compare kinetic (time-resolved spectroscopy) and thermodynamic (reaction calorimetry) data to identify dominant pathways under specific conditions.

Q. Q7. What strategies mitigate batch-to-batch variability in catalytic applications (e.g., as a ligand precursor)?

Methodological Answer: Variability often stems from trace impurities or inconsistent ring conformations. Mitigation steps include:

- Strict anhydrous synthesis protocols (e.g., Schlenk techniques).

- Precrystallization to isolate conformationally uniform batches.

- Batch characterization via XPS or elemental analysis to quantify metal catalysts (e.g., ’s palladium traces).

Computational & Structural Analysis

Q. Q8. Which computational methods best predict the compound’s physicochemical properties for drug discovery pipelines?

Methodological Answer: Combine molecular dynamics (MD) for solvation free energy and COSMO-RS for partition coefficients (logP). Use Cambridge Structural Database (CSD) templates (e.g., spirocyclic diones in ) to refine forcefield parameters. Validate predictions against experimental solubility (shake-flask method) and permeability (PAMPA assays).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.